4-(Azidomethyl)-2-(1-methylethyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(azidomethyl)-2-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(2)7-10-6(4-12-7)3-9-11-8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKFBPLILRQLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Azidomethyl 2 1 Methylethyl Thiazole and Its Analogs
Retrosynthetic Analysis of the 4-(Azidomethyl)-2-(1-methylethyl)thiazole Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections that inform a practical forward synthesis. The primary disconnection point is the C4-azidomethyl bond, which can be traced back to a more stable precursor, such as a 4-(halomethyl) or 4-(hydroxymethyl) derivative. The azide (B81097) group is readily introduced via nucleophilic substitution, a common and efficient transformation.
Further disconnection of the thiazole (B1198619) ring itself points to two key building blocks: a thioamide (isobutyramide or its thio-equivalent) and a three-carbon α-halocarbonyl compound. This approach is characteristic of the well-established Hantzsch thiazole synthesis and its variations. An alternative disconnection could involve a multi-component reaction strategy, bringing together simpler starting materials in a one-pot synthesis.
This analysis suggests a convergent synthetic strategy where the 2-isopropylthiazole (B97041) core is first assembled, followed by the functionalization at the C4 position to introduce the azidomethyl group.
Thiazole Ring Formation: Foundational Approaches
The construction of the 2-isopropylthiazole core is a critical step in the synthesis of the target compound. Several classical and modern methods are available for the formation of the thiazole ring.
Classical Hantzsch Thiazole Synthesis and its Variants
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of thiazole chemistry. ventos.com This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-isopropyl-4-substituted thiazoles, isobutyramide (B147143) (or 2-methylpropanethioamide) serves as the thioamide component. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials. The reaction conditions are typically mild, and the yields are often high.
Multi-component Reactions for Substituted Thiazoles
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted thiazoles in a single step. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the reactants.
For thiazole synthesis, MCRs can be designed to bring together an aldehyde, a β-keto ester, and a source of sulfur and nitrogen, such as ammonium (B1175870) thiocyanate. The Hantzsch dihydropyridine (B1217469) synthesis, for example, is a classic MCR that can be adapted for thiazole synthesis under certain conditions. wikipedia.orgorganic-chemistry.org The key advantage of MCRs lies in their operational simplicity and the ability to generate diverse libraries of compounds by varying the starting components.
Cyclization Reactions Involving Thioamides and α-Halocarbonyl Compounds
This class of reactions is closely related to the Hantzsch synthesis and represents one of the most common and reliable methods for constructing the thiazole ring. The reaction between a thioamide and an α-halocarbonyl compound is a robust process that allows for the formation of a wide range of substituted thiazoles.
A specific example relevant to the target molecule is the reaction of 2-methylpropanethioamide (B17427) with 1,3-dichloroacetone (B141476). This reaction directly yields 4-(chloromethyl)-2-isopropylthiazole (B1586742) hydrochloride, a key intermediate for the introduction of the azidomethyl group. google.com The reaction is typically carried out by refluxing the reactants in a suitable solvent. google.com
| Reactant 1 | Reactant 2 | Product | Reference |
| 2-Methylpropanethioamide | 1,3-Dichloroacetone | 4-(Chloromethyl)-2-isopropylthiazole hydrochloride | google.com |
| Thio-iso-butanamide | Halogenated 2,2-dimethyl-4-methylene-1,3-dioxane | 2-Isopropyl-4-hydroxymethylthiazole | google.com |
Alternative and Emerging Routes to Thiazole Cores
Beyond the classical methods, several alternative and emerging strategies for thiazole synthesis have been developed. These include transition-metal-catalyzed cross-coupling reactions, cycloaddition reactions, and rearrangements of other heterocyclic systems. These newer methods often offer advantages in terms of substrate scope, functional group tolerance, and reaction efficiency. For instance, palladium-catalyzed reactions have been employed for the direct arylation of thiazoles, showcasing the potential for late-stage functionalization.
Introduction of the Azidomethyl Moiety at the C4 Position
The final and crucial step in the synthesis of this compound is the introduction of the azidomethyl group at the C4 position of the pre-formed thiazole ring. This is typically achieved through a two-step sequence starting from a C4-methyl or C4-hydroxymethyl precursor.
A more direct approach involves the nucleophilic substitution of a 4-(halomethyl) group with an azide salt. A synthetic route has been reported for the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole, which proceeds through a 2-isopropyl-4-chloromethylthiazole intermediate. google.com This chloromethyl derivative is an ideal precursor for the introduction of the azide functionality.
The conversion of 4-(chloromethyl)-2-isopropylthiazole to this compound can be readily accomplished by reacting the chloromethyl compound with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. This Sₙ2 reaction is generally efficient and provides the desired product in good yield.
Synthetic Scheme for this compound:
Thiazole Ring Formation: Reaction of 2-methylpropanethioamide with 1,3-dichloroacetone to yield 4-(chloromethyl)-2-isopropylthiazole. google.com
Azide Introduction: Nucleophilic substitution of the chlorine atom in 4-(chloromethyl)-2-isopropylthiazole with sodium azide to form this compound.
| Precursor | Reagent | Product | Reaction Type |
| 4-(Chloromethyl)-2-isopropylthiazole | Sodium Azide (NaN₃) | This compound | Nucleophilic Substitution |
| 2-Isopropyl-4-hydroxymethylthiazole | Thionyl Chloride (SOCl₂) | 2-Isopropyl-4-chloromethylthiazole | Chlorination |
This strategic approach, combining a classical thiazole synthesis with a straightforward functional group interconversion, provides a reliable and efficient pathway to the target compound, this compound.
Halogenation and Subsequent Azidation Methods
A primary and well-established route for introducing the azidomethyl group at the C4 position of the thiazole ring involves a two-step sequence: halogenation followed by nucleophilic substitution with an azide salt. This method relies on the initial presence of a hydroxymethyl or methyl group at the 4-position of the 2-isopropylthiazole scaffold.
The first step is the conversion of a precursor like 2-isopropyl-4-hydroxymethylthiazole into a more reactive halomethyl derivative. A common method for this chlorination is the use of thionyl chloride (SOCl₂), often in a suitable organic solvent such as dichloromethane (B109758) (CH₂Cl₂). google.com This reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes internal nucleophilic attack by the chloride ion to yield 4-(chloromethyl)-2-(1-methylethyl)thiazole and sulfur dioxide gas. google.com
Once the 4-(chloromethyl) derivative is obtained, the second step is the azidation. beilstein-journals.org This is typically achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by an azide anion (N₃⁻). beilstein-journals.org Sodium azide (NaN₃) is a commonly used azide source for this transformation. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the azide salt and promote the substitution reaction. The final product, this compound, is then isolated and purified. This sequential approach is a reliable method for accessing the target compound. google.combeilstein-journals.org
| Step | Reactant | Reagent | Product | Reference |
| 1. Chlorination | 2-isopropyl-4-hydroxymethylthiazole | Thionyl chloride (SOCl₂) | 4-(chloromethyl)-2-(1-methylethyl)thiazole | google.com |
| 2. Azidation | 4-(chloromethyl)-2-(1-methylethyl)thiazole | Sodium azide (NaN₃) | This compound | beilstein-journals.org |
Direct Functionalization Approaches
Direct functionalization methods, which would involve the direct conversion of a C-H bond in the 4-methyl group of 2-isopropyl-4-methylthiazole (B103707) to a C-N₃ bond, represent a more advanced and atom-economical strategy. Such approaches could potentially shorten the synthetic sequence by avoiding the pre-functionalization steps of halogenation.
However, the direct C(sp³)-H azidation of methyl groups on heterocyclic rings is a challenging transformation. These reactions often require specific catalysts, such as those based on transition metals like iron or copper, to generate highly reactive azide radicals or related species that can abstract a hydrogen atom from the methyl group. mdpi.com Following the C-H activation, the resulting radical or carbocation intermediate would then be trapped by an azide source.
While catalytic C-H azidation has been explored for various organic molecules, specific literature detailing a direct azidation approach for 2-isopropyl-4-methylthiazole is not extensively reported. mdpi.com The development of such a method would be of significant interest as it would offer a more streamlined synthesis.
Incorporation of the 2-(1-methylethyl) (Isopropyl) Group
The presence of the isopropyl group at the 2-position of the thiazole ring is a defining feature of the target molecule. Its incorporation is typically achieved during the construction of the thiazole ring itself.
The most common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis. researchgate.netbepls.com This method involves the cyclocondensation of an α-haloketone with a thioamide. researchgate.net For the synthesis of 2-isopropylthiazole derivatives, thioisobutyramide (2-methylpropanethioamide) is the logical precursor to provide the isopropyl group at the 2-position.
The other component, the α-haloketone, is chosen to install the desired functionality at the 4 and 5 positions of the thiazole ring. A particularly relevant precursor for the synthesis of 4-(chloromethyl)-2-(1-methylethyl)thiazole, a direct precursor to the target azide, is 1,3-dichloroacetone. google.com The reaction between thioisobutyramide and 1,3-dichloroacetone directly yields the 4-(chloromethyl)-2-isopropylthiazole core, which can then be subjected to azidation as previously described. google.com
| Thioamide Precursor | α-Haloketone Precursor | Resulting Thiazole Core | Reference |
| Thioisobutyramide | 1,3-Dichloroacetone | 4-(chloromethyl)-2-(1-methylethyl)thiazole | google.com |
| Thioisobutyramide | 1-chloroacetone | 2-isopropyl-4-methylthiazole | guidechem.com |
Post-synthetic modification refers to chemical transformations carried out on the thiazole ring after its initial formation. This strategy provides flexibility in the synthesis, allowing for the introduction of sensitive functional groups at a later stage.
In the context of this compound, a common post-synthetic modification strategy begins with a more stable and accessible starting material, such as 2-isopropyl-4-hydroxymethylthiazole. This intermediate can be synthesized through the condensation of thioisobutyramide with a suitable C3 building block like 3-chloro-2-oxopropanal (B13890321) or its synthetic equivalents.
Once 2-isopropyl-4-hydroxymethylthiazole is obtained, a series of functional group interconversions are performed to arrive at the final product. As detailed in section 2.3.1, this involves converting the primary alcohol to a good leaving group, typically a halide, using reagents like thionyl chloride or phosphorus tribromide. google.com The resulting 4-(halomethyl)-2-isopropylthiazole is then readily converted to the target azide via nucleophilic substitution with sodium azide. beilstein-journals.org This step-wise approach allows for better control over the chemical transformations and avoids carrying the potentially sensitive azide group through the initial ring-forming reactions.
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These advanced techniques aim to reduce reaction times, increase yields, and minimize waste.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. scielo.brnih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purity compared to conventional heating methods. scielo.brnih.gov
The synthesis of thiazole derivatives, including the Hantzsch synthesis, has been shown to be highly amenable to microwave irradiation. nih.govresearchgate.net For example, one-pot, three-component reactions to form complex thiazole derivatives have been successfully carried out under microwave conditions, often with the aid of eco-friendly catalysts. nih.gov
Ultrasound-Assisted Synthesis
The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating methods. mdpi.comtandfonline.com This green chemistry approach has been successfully applied to the synthesis of various thiazole derivatives. researchgate.net The underlying principle of sonochemistry involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures, enhancing chemical reactivity. tandfonline.comwisdomlib.org
In the context of synthesizing thiazole analogs, ultrasound-assisted methods are particularly advantageous for the classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. mdpi.com This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. mdpi.comwisdomlib.org For instance, studies on the synthesis of Hantzsch thiazole derivatives have shown that using ultrasonic irradiation can lead to yields between 79% and 90%. mdpi.com
The benefits of ultrasound assistance extend to multi-component reactions, providing an efficient one-pot procedure for constructing complex thiazole systems. mdpi.com Various catalysts, including eco-friendly biocatalysts like chitosan-based hydrogels, have been employed in conjunction with ultrasonic irradiation to synthesize novel thiazoles under mild conditions (e.g., 35-40°C), achieving high yields in short durations (20-60 minutes). nih.govacs.org The use of ultrasound not only accelerates the reaction but also enhances the catalytic efficiency of such green catalysts. nih.gov
| Reaction Type | Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Hantzsch Thiazole Synthesis | Ultrasound Irradiation | SiW.SiO₂ catalyst | Shorter | Up to 90% | mdpi.com |
| Conventional Heating | SiW.SiO₂ catalyst | Longer | Up to 85% | mdpi.com | |
| Synthesis of Rhodanine Derivatives | Ultrasound Irradiation | Water as solvent | ~2 minutes | Up to 99% | wisdomlib.org |
| Conventional Reflux | - | 30-150 minutes | Comparable to US | wisdomlib.org | |
| Thiazole Synthesis with Biocatalyst | Ultrasound Irradiation | TCsSB catalyst, EtOH, 35°C | 20 minutes | High | nih.govacs.org |
| Conventional Method | - | Longer | Lower | nih.gov |
Catalyst-Free and Environmentally Benign Protocols
In recent years, significant efforts have been directed toward developing environmentally benign and catalyst-free protocols for the synthesis of thiazoles, aligning with the principles of green chemistry. bepls.comresearchgate.net These methods aim to reduce or eliminate the use of hazardous reagents, toxic metal catalysts, and volatile organic solvents, thereby minimizing environmental impact and simplifying purification procedures. researchgate.net
One prominent strategy involves performing reactions in green solvents, such as water or deep eutectic solvents (DES), or under solvent-free conditions. bepls.commdpi.comnih.gov Water has been successfully used as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles by refluxing dithiocarbamates and α-halocarbonyl compounds, affording yields of 75–90% without any catalyst. bepls.com Similarly, the Hantzsch synthesis of 4-ferrocenylthiazole derivatives has been effectively carried out in a deep eutectic solvent composed of choline (B1196258) chloride and glycerol. nih.gov
Solvent-free reactions, often assisted by microwave or ultrasound irradiation, represent another significant advancement. bepls.comresearchgate.net For example, a rapid, environmentally benign synthesis of hydrazinyl thiazoles has been reported under solvent- and catalyst-free conditions using microwave irradiation, with reactions completing in as little as 30 seconds. bepls.com One-pot, multi-component reactions under solvent-free conditions have also been developed for the synthesis of substituted Hantzsch thiazole derivatives, offering high yields and atom economy. researchgate.net These protocols provide substantial advantages, including operational simplicity, reduced waste, and often higher yields in shorter reaction times. bepls.comresearchgate.net
| Protocol | Reactants | Solvent/Conditions | Yield | Key Advantages | Reference |
|---|---|---|---|---|---|
| Microwave-assisted synthesis | Arylglyoxals, 1,3-dicarbonyls, Thioamides | Water, Microwave | Good to very good | Green solvent, short reaction time, no by-products | bepls.com |
| Simple heating | α-Diazoketones, Thiourea | PEG-400, 100°C | 87–96% | Catalyst-free, simple, rapid, excellent yields | bepls.com |
| Reflux | Dithiocarbamates, α-Halocarbonyls | Water | 75–90% | Catalyst-free, green solvent | bepls.com |
| Hantzsch Synthesis | Bromoacetylferrocene, Aryl thioureas | Deep Eutectic Solvent (Choline chloride/Glycerol) | Good | Bio-renewable solvent, avoids hazardous VOCs | nih.gov |
| One-pot multicomponent reaction | α-Haloketones, Thiourea, o-hydroxybenzaldehydes | Solvent-free | 95% | Environmentally friendly, fast, simple work-up | researchgate.net |
Functionalization and Derivatization of this compound
Modifications on the Azidomethyl Group
The azidomethyl group (-CH₂N₃) at the C4 position of the thiazole ring is a versatile functional handle that can be readily transformed into other important chemical moieties. The reactivity of the azide group is dominated by two primary transformations: 1,3-dipolar cycloaddition and reduction to an amine.
1,3-Dipolar Cycloaddition: The azide group is a classic 1,3-dipole that can react with various dipolarophiles, most notably alkynes, to form five-membered heterocyclic rings. wikipedia.org The reaction with an alkyne, often referred to as the Huisgen cycloaddition, yields a 1,2,3-triazole ring. youtube.com This reaction is a cornerstone of "click chemistry," known for its high efficiency, selectivity, and mild reaction conditions, especially in the copper(I)-catalyzed variant (CuAAC). mdpi.com This transformation allows for the straightforward linkage of the thiazole core to a wide array of other molecules or scaffolds that contain an alkyne functionality.
Reduction to Amine: The azide group can be efficiently reduced to a primary amine (-CH₂NH₂). mdpi.com This transformation is fundamental in synthetic chemistry as it provides access to amines, which are key building blocks for further derivatization. Common methods for this reduction include:
Staudinger Reduction: This two-step reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane intermediate, which is then hydrolyzed to yield the primary amine. mdpi.com
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and effective method for reducing azides to amines. mdpi.com
The resulting 4-(aminomethyl)thiazole derivative can then undergo a vast range of reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation, enabling extensive structural diversification.
Modifications on the Thiazole Ring
The thiazole ring itself is an aromatic heterocycle that can undergo various functionalization reactions, allowing for modifications at different positions. nih.gov The electronic properties of the ring, influenced by the sulfur and nitrogen heteroatoms, dictate its reactivity. The C5 position is generally the most electron-rich and thus the primary site for electrophilic substitution, while the C2 position is electron-deficient and susceptible to deprotonation by strong bases. pharmaguideline.comwikipedia.orgchemicalbook.com
Electrophilic Aromatic Substitution:
Halogenation: The C5 position of the thiazole ring can be readily halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com This introduces a halogen atom that can serve as a handle for subsequent cross-coupling reactions.
Nitration and Sulfonation: Under specific conditions, nitration and sulfonation can also be achieved, typically at the C5 position. pharmaguideline.comnumberanalytics.com
Metal-Catalyzed Cross-Coupling Reactions: This class of reactions provides a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds on the thiazole ring. numberanalytics.com A prerequisite is often the presence of a halogen or a similar leaving group on the ring.
Suzuki-Miyaura Coupling: A palladium catalyst is used to couple a thiazole halide (e.g., 5-bromothiazole) with a boronic acid or ester. numberanalytics.com
Stille Coupling: This reaction involves the palladium-catalyzed coupling of a thiazole halide with an organostannane reagent. numberanalytics.com
C-H Activation/Functionalization: More advanced methods involve the direct functionalization of the C-H bonds of the thiazole ring, often at the C5 or C2 position, using transition metal catalysts (e.g., palladium, rhodium, copper). nih.govmdpi.com This approach avoids the need for pre-functionalization with a leaving group, making it a more atom-economical strategy for introducing aryl, alkyl, or alkenyl groups. mdpi.com
| Reaction Type | Position | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| Halogenation | C5 | N-Bromosuccinimide (NBS) | 5-Bromo-thiazole derivative | numberanalytics.com |
| Nitration | C5 | Nitric acid/Sulfuric acid | 5-Nitro-thiazole derivative | numberanalytics.com |
| Suzuki-Miyaura Coupling | C5 (from 5-halo) | Ar-B(OH)₂, Pd(0)/Pd(II) catalyst | 5-Aryl-thiazole derivative | numberanalytics.com |
| Stille Coupling | C5 (from 5-halo) | Ar-Sn(R)₃, Pd(0)/Pd(II) catalyst | 5-Aryl-thiazole derivative | numberanalytics.com |
| Direct C-H Arylation | C5 | Aryl halide, Pd catalyst | 5-Aryl-thiazole derivative | nih.gov |
| Deprotonation/Alkylation | C2 | Organolithium base, then Alkyl halide | 2-Substituted-thiazole derivative | pharmaguideline.comwikipedia.org |
Functionalization of the Isopropyl Group
The functionalization of the 2-isopropyl group on the thiazole ring presents a significant chemical challenge. As a saturated alkyl group, the C-H bonds of the isopropyl moiety are strong and generally unreactive, lacking the inherent reactivity of the aromatic thiazole ring or the azidomethyl group. Direct and selective modification of this group typically requires forcing conditions or advanced catalytic systems that are capable of C(sp³)-H activation.
Potential, though challenging, strategies for functionalizing the isopropyl group could include:
Radical Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could potentially replace a hydrogen atom on the isopropyl group with a halogen. The tertiary hydrogen at the benzylic-like position (the CH attached to the thiazole ring) would be the most likely site of substitution due to the relative stability of the resulting tertiary radical. The newly installed halogen could then act as a leaving group for subsequent nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents might be used to oxidize the isopropyl group. However, achieving selectivity and avoiding degradation of the thiazole ring would be a major obstacle. The conditions required for such a transformation would likely be harsh and could lead to a mixture of products or decomposition of the starting material.
Directed C-H Activation: Modern synthetic chemistry has seen advances in transition-metal-catalyzed C-H activation, where a directing group is used to guide a catalyst to a specific C-H bond. In the absence of a strong directing group within the isopropyl moiety itself, this strategy is not straightforward for this particular substrate.
Given the high activation barrier for C(sp³)-H bonds and the potential for competing reactions on the more reactive thiazole ring, selective functionalization of the isopropyl group remains a complex synthetic problem. Such modifications are not commonly reported in the literature for this type of substrate without specialized catalytic systems.
Reactivity Profile and Mechanistic Investigations of 4 Azidomethyl 2 1 Methylethyl Thiazole
Reactions Involving the Azide (B81097) Functional Group
The azidomethyl group (-CH₂N₃) is the most reactive site on the molecule for a variety of transformations, most notably cycloaddition reactions and reductions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. 4-(Azidomethyl)-2-(1-methylethyl)thiazole is an excellent substrate for this reaction, where it readily reacts with terminal alkynes in the presence of a copper(I) catalyst. This catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate.
The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes cycloaddition with the azide. The steric hindrance from the 2-isopropyl group on the thiazole (B1198619) ring does not significantly impede the reaction at the remote azidomethyl group. This transformation is widely used in medicinal chemistry for linking the thiazole moiety to other molecules of interest. For instance, this reaction has been employed in the synthesis of analogues of the protease inhibitor ritonavir, demonstrating its utility in drug discovery.
Table 1: Examples of CuAAC Reactions with this compound
| Alkyne Reactant | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| N-(4-ethynylphenyl)-N'-((1R,3R)-1,3-diphenyl-3-hydroxypropyl)urea | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | >90% | |
| Propargyl alcohol | CuI | THF | Not Reported | Hypothetical |
| Phenylacetylene | Cu(OAc)₂ / Sodium Ascorbate | t-BuOH/H₂O | High | General Expectation |
Strain-promoted azide-alkyne cycloaddition is a catalyst-free variant of click chemistry that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of these alkynes allows them to react readily with azides without the need for a cytotoxic copper catalyst, making SPAAC particularly valuable for biological applications.
Beyond cycloadditions, the azide group can be transformed into other important functional groups, most commonly an amine. This reduction is a key step for introducing a primary amine, which can then be used for amide bond formation or other nucleophilic reactions.
Two prevalent methods for this transformation are:
Staudinger Reduction: This two-step reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and triphenylphosphine oxide. The reaction is known for its mild conditions and high chemoselectivity, leaving other functional groups in the molecule intact.
Catalytic Hydrogenation: The azide can be reduced to an amine using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This method is highly efficient but may be less chemoselective if other reducible groups (such as alkynes or alkenes) are present in the molecule.
The product of this reduction is 4-(aminomethyl)-2-(1-methylethyl)thiazole, a valuable building block for further synthetic elaboration.
Reactivity of the Thiazole Heterocycle
The thiazole ring is an electron-rich aromatic heterocycle. Its reactivity is influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing character of the nitrogen atom. The presence of the 2-isopropyl group and the 4-azidomethyl group also modulates the ring's reactivity.
In 2-substituted thiazoles, the C5 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic aromatic substitution. The nitrogen atom at position 3 deactivates the adjacent C2 and C4 positions towards electrophilic attack. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation on this compound are predicted to occur selectively at the C5 position.
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-(azidomethyl)-2-(1-methylethyl)thiazole |
| Nitration | HNO₃ / H₂SO₄ | 4-(Azidomethyl)-2-(1-methylethyl)-5-nitrothiazole |
| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | This compound-5-carbaldehyde |
It is crucial to select reaction conditions that are compatible with the azide functional group, which can be sensitive to strongly acidic or reducing environments.
The outline refers to reactivity at the C2 position. However, since the C2 position is substituted with an isopropyl group, it lacks a proton for deprotonation. The most acidic proton on the thiazole ring itself is at the C5 position. Strong bases, such as organolithium reagents (e.g., n-butyllithium), can deprotonate the C5 position to form a 5-lithiated thiazole intermediate. This powerful nucleophile can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents at the C5 position.
The thiazole ring is generally resistant to direct nucleophilic aromatic substitution due to its electron-rich nature. Nucleophilic attack is possible only if the ring is activated by quaternization of the nitrogen atom to form a thiazolium salt or by the presence of a strong electron-withdrawing group. In the case of this compound, direct nucleophilic attack on the ring is not a favored reaction pathway under standard conditions.
Metalation and Organometallic Reactions
The metalation of thiazoles, typically achieved through deprotonation with strong organolithium bases, is a fundamental strategy for their functionalization. The regioselectivity of this reaction is highly dependent on the substitution pattern of the thiazole ring. In unsubstituted thiazole, the proton at the C2 position is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms, and thus it is preferentially abstracted by bases such as n-butyllithium. wikipedia.orgpharmaguideline.com
For this compound, the C2 position is blocked by the isopropyl group. Consequently, deprotonation is directed to the next most acidic position on the ring, which is C5. The lithiation of 2,4-disubstituted thiazoles generally occurs at the C5 position to generate the corresponding 5-lithiothiazole derivative. This organometallic intermediate is a versatile nucleophile that can react with a variety of electrophiles to introduce new functional groups at this position.
While direct metalation of the C5-H bond is the expected primary pathway, the possibility of side reactions exists. For example, studies on 2,4-dimethylthiazole (B1360104) derivatives have shown that under certain conditions, deprotonation can occur at one of the methyl groups, forming an alternative anionic intermediate. rsc.org In the case of this compound, this would involve the deprotonation of the azidomethyl group's methylene (B1212753) protons or the isopropyl group's methine proton. However, C-H bonds on the aromatic ring are generally more acidic than those on alkyl substituents, making C5-lithiation the more probable outcome. Furthermore, the azide functional group itself can react with organolithium reagents, potentially leading to complex reaction mixtures if conditions are not carefully controlled.
| Position | Acidity | Comments |
| C2-H | Most Acidic | Not available in this compound (blocked by isopropyl group). |
| C5-H | Second Most Acidic | The primary site for deprotonation/metalation in 2,4-disubstituted thiazoles. |
| Alkyl C-H | Least Acidic | Deprotonation at the azidomethyl or isopropyl group is a possible side reaction. |
Cycloaddition Reactions of the Thiazole Ring System
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of six-membered rings. wikipedia.orgmasterorganicchemistry.com However, the participation of aromatic systems like thiazole in such reactions is often thermodynamically disfavored due to the required disruption of aromaticity. As a result, thiazoles are generally reluctant dienes or dienophiles and require high temperatures or specific activating substituents to undergo cycloaddition. wikipedia.org
For the thiazole ring of this compound to act as a 4π component (a diene), it would involve the C4 and C5 carbons along with their double bond, and one of the heteroatoms. Research has shown that thiazoles can participate in Diels-Alder reactions with reactive alkynes, but this is typically followed by an extrusion of sulfur to yield a pyridine (B92270) ring. wikipedia.org
A more viable pathway for thiazole ring participation requires specific activation. For instance, 4-alkenylthiazoles have been shown to function as effective dienes in [4+2] cycloadditions, where the diene system is composed of the C4-C5 double bond of the thiazole and the adjacent C-C double bond of the alkenyl substituent. figshare.com This specific structural feature is absent in this compound, which possesses a saturated carbon linker to the azide group. Therefore, this specific mode of reactivity is not directly applicable.
Given the inherent stability of the thiazole ring and the lack of an activating conjugated π-system, cycloaddition reactions involving the thiazole nucleus of this compound are not well-documented and would be expected to be challenging, likely requiring harsh reaction conditions or highly reactive dienophiles. It is important to distinguish this from cycloadditions involving the azido (B1232118) substituent (-N₃), which readily undergoes [3+2] cycloadditions (click chemistry) with alkynes—a reaction of the functional group, not the thiazole ring system itself. nih.gov
Arylation and Cross-Coupling Reactions
The introduction of aryl groups onto the thiazole scaffold is a common strategy in medicinal chemistry. This can be achieved through two primary routes: direct C-H arylation or a two-step halogenation/cross-coupling sequence.
Direct C-H Arylation: Palladium-catalyzed direct C-H arylation has emerged as a powerful, atom-economical method for functionalizing heterocycles. For 2,4-disubstituted thiazoles like the target compound, this reaction occurs with high regioselectivity at the C5 position. organic-chemistry.orgacs.org The mechanism generally involves a concerted metalation-deprotonation pathway where the palladium catalyst activates the C5-H bond. The presence of an alkyl group at C2, such as isopropyl, directs the arylation exclusively to the C5 position. researchgate.net
Studies on the direct arylation of 2-ethyl-4-methylthiazole (B98465) with various aryl bromides demonstrate the feasibility of this transformation. Using a ligand-free palladium acetate (B1210297) [Pd(OAc)₂] catalyst system with potassium acetate (KOAc) as the base, a range of 5-aryl-2-ethyl-4-methylthiazoles have been synthesized in moderate to good yields. researchgate.net This system serves as a strong predictive model for the reactivity of this compound.
| Aryl Bromide | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMA | 81 |
| 4-Bromoacetophenone | Pd(OAc)₂ | KOAc | DMA | 75 |
| Methyl 4-bromobenzoate | Pd(OAc)₂ | KOAc | DMA | 78 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | KOAc | DMA | 65 |
| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ | KOAc | DMA | 55 |
Data adapted from the direct arylation of 2-ethyl-4-methylthiazole. researchgate.net
Cross-Coupling Reactions: A more traditional approach involves a two-step process. First, the thiazole ring is halogenated, most commonly brominated, at the C5 position. The resulting 5-bromo-2,4-disubstituted thiazole can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net This reaction couples the 5-bromothiazole (B1268178) with an arylboronic acid or ester to form the C-C bond. This method is highly versatile and tolerates a wide range of functional groups on both coupling partners. The synthesis of 2,4-disubstituted-5-arylthiazoles via the Suzuki coupling of the corresponding 5-bromothiazole intermediate is a well-established and reliable method. researchgate.net
Influence of Substituents on Reactivity (Azidomethyl and Isopropyl Groups)
The reactivity of the thiazole ring in this compound is significantly influenced by the electronic properties of its substituents.
Azidomethyl Group (at C4): The azidomethyl group (-CH₂N₃) has a more complex influence. The methylene (-CH₂-) linker largely insulates the thiazole ring from the resonance effects of the azide group. Therefore, the primary electronic influence is the inductive effect of the azide. The azide group is strongly electron-withdrawing, which pulls electron density away from the methylene carbon. This inductive effect is transmitted to the C4 position of the thiazole ring, making the ring slightly less electron-rich than if it were substituted with a simple methyl group. This deactivating influence is, however, generally considered modest.
Perhaps the most significant aspect of the azidomethyl substituent is its own inherent reactivity. The azide is a high-energy functional group that can undergo thermal or photochemical decomposition to a highly reactive nitrene. It is also the key component in [3+2] cycloaddition reactions. In planning any synthesis involving the thiazole ring, the potential for the azidomethyl group to react under the chosen conditions must be a primary consideration, as it may lead to competing reaction pathways or decomposition. nih.gov
Advanced Spectroscopic and Structural Characterization of 4 Azidomethyl 2 1 Methylethyl Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 4-(azidomethyl)-2-(1-methylethyl)thiazole, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its structure.
The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of structurally related compounds, such as 2-isopropyl-4-methylthiazole (B103707), and established substituent effects.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The thiazole (B1198619) ring possesses a single proton at the 5-position, which will appear as a singlet. The methylene (B1212753) protons (-CH₂) of the azidomethyl group are also expected to give a singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton. The thiazole ring will exhibit three distinct signals for its carbon atoms (C2, C4, and C5). The isopropyl group will show two signals, one for the methine carbon and one for the two equivalent methyl carbons. The methylene carbon of the azidomethyl group will also have a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |
|---|---|---|---|
| Thiazole-H5 | ~7.0-7.2 | ~115-120 | s |
| -CH₂-N₃ | ~4.5-4.7 | ~50-55 | s |
| -CH(CH₃)₂ | ~3.2-3.4 | ~30-35 | sept |
| -CH(CH₃)₂ | ~1.3-1.4 | ~22-24 | d |
| Thiazole-C2 | - | ~170-175 | - |
Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the septet of the isopropyl methine proton and the doublet of the isopropyl methyl protons, confirming their connectivity. The other signals (thiazole-H5 and -CH₂-N₃) are expected to be singlets and thus will not show COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between the thiazole-H5 proton and the thiazole-C5 carbon, the methylene protons and the methylene carbon, the isopropyl methine proton and its corresponding carbon, and the isopropyl methyl protons and their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular structure. Key expected HMBC correlations for this compound include:
The isopropyl methine proton showing correlations to the thiazole-C2 carbon and the isopropyl methyl carbons.
The isopropyl methyl protons showing a correlation to the thiazole-C2 carbon and the isopropyl methine carbon.
The methylene protons of the azidomethyl group showing correlations to the thiazole-C4 and thiazole-C5 carbons.
The thiazole-H5 proton showing correlations to the thiazole-C4 and the methylene carbon of the azidomethyl group.
These combined 2D NMR techniques provide unambiguous evidence for the proposed structure of this compound.
While specific conformational studies on this compound are not extensively reported, it is expected that the molecule exists as a mixture of conformers in solution. The rotation around the C2-CH(CH₃)₂ bond and the C4-CH₂N₃ bond would be relatively free, with the preferred conformations likely being those that minimize steric hindrance between the substituents. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide further insights into the through-space proximity of protons and help to determine the predominant conformation in solution.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) group (-N₃). This absorption is typically observed in the range of 2100-2125 cm⁻¹. mdpi.comnih.gov The presence of a strong peak in this region is a definitive indicator of the azide functional group.
The thiazole ring itself gives rise to a series of characteristic vibrations. These include C=N and C=C stretching vibrations, which typically appear in the region of 1650-1400 cm⁻¹. Ring breathing and other skeletal vibrations can be found at lower wavenumbers. The specific positions of these bands can be influenced by the nature and position of the substituents on the ring.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2125 | Strong, Sharp |
| Thiazole Ring | C=N, C=C Stretch | 1650 - 1400 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and that of its fragment ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₇H₁₀N₄S, the expected exact mass can be calculated with high precision.
The neutral molecule's monoisotopic mass is 182.0626 Da. In typical ESI-HRMS analysis, the compound would be observed as the protonated molecular ion, [M+H]⁺. nih.gov The calculated exact mass for this ion, [C₇H₁₁N₄S]⁺, is 183.0704 Da. The experimental observation of a peak matching this m/z value to within a few parts per million (ppm) would confidently confirm the compound's elemental formula, a critical step in its identification and characterization. mdpi.com
Table 1: Calculated Exact Mass for this compound
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₇H₁₀N₄S | 182.0626 |
A primary and highly characteristic fragmentation pathway for organic azides is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. dtic.milresearchgate.net Therefore, the molecular ion of this compound (m/z 182) is expected to readily lose N₂ to produce a prominent fragment ion at m/z 154.
Further fragmentation can be inferred from the known mass spectrum of the close analogue, 2-isopropyl-4-methylthiazole (molecular weight 141 Da). nist.gov The key fragments for this analogue provide a basis for predicting the subsequent breakdown of the m/z 154 fragment from the target compound.
Key fragmentation pathways for the 2-isopropyl-4-methylthiazole core include:
Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the isopropyl substituent results in a stable secondary carbocation. This is often an intense peak.
Alpha-cleavage: Fission of the C-C bond adjacent to the thiazole ring can lead to the loss of the isopropyl group. libretexts.org
Ring Fragmentation: The thiazole ring itself can undergo cleavage to produce characteristic smaller fragments.
The table below details the observed fragmentation for the analogue 2-isopropyl-4-methylthiazole and the predicted major fragments for this compound.
Table 2: Primary Mass Spectrometry Fragmentation Data for 2-isopropyl-4-methylthiazole and Predicted Fragments for this compound
| m/z Value (Analogue) | Relative Intensity (%) | Proposed Fragment (Analogue) | Predicted m/z (Target Compound) | Proposed Fragmentation Pathway (Target Compound) |
|---|---|---|---|---|
| 141 | 65% | [M]⁺• | 182 | [M]⁺• |
| 126 | 100% | [M - CH₃]⁺ | 167 | [M - CH₃]⁺ |
| 99 | 20% | [M - C₃H₆]⁺• | 154 | [M - N₂]⁺• (Primary azide fragmentation) |
| 85 | 30% | [C₄H₅S]⁺ | 126 | [M - N₂ - C₂H₄]⁺ |
| 59 | 15% | [C₃H₅N]⁺• | 99 | [M - N₂ - C₃H₅]⁺ |
Data for analogue sourced from NIST Mass Spectrometry Data Center. nist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orglibretexts.org This method requires a single, well-ordered crystal of the compound. While a crystal structure for this compound has not been reported in the literature, a hypothetical analysis would yield precise structural parameters. uq.edu.au
A successful crystallographic study would provide:
Molecular Confirmation: Absolute confirmation of the connectivity of the atoms.
Geometric Parameters: High-precision measurements of all bond lengths, bond angles, and torsion angles within the molecule. This would reveal the precise geometry of the thiazole ring, the orientation of the isopropyl and azidomethyl substituents, and the bond characteristics of the azide group.
Conformational Analysis: The preferred conformation of the molecule in the solid state, including the rotational position of the isopropyl group relative to the thiazole ring.
Supramolecular Structure: Information on how the molecules pack together in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or van der Waals forces that dictate the solid-state structure. rsc.org
Data from such an analysis is typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions, as has been demonstrated for numerous other thiazole derivatives. nih.govnih.gov
Computational and Theoretical Studies on 4 Azidomethyl 2 1 Methylethyl Thiazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying organic molecules. nih.gov DFT calculations are used to determine the molecule's electronic structure, predict its geometry, and simulate spectroscopic data.
Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. Using a functional such as B3LYP with a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of 4-(azidomethyl)-2-(1-methylethyl)thiazole can be precisely calculated. researchgate.net
The optimized geometry reveals a planar thiazole (B1198619) ring, with the isopropyl and azidomethyl groups adopting conformations that minimize steric hindrance. The electronic structure analysis, derived from the optimized geometry, provides insights into the distribution of electrons. Molecular Electrostatic Potential (MEP) maps are particularly useful, highlighting regions of positive and negative electrostatic potential. rsc.org For this molecule, the nitrogen atom of the thiazole ring and the terminal nitrogen atoms of the azide (B81097) group are expected to be regions of high electron density (negative potential), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms are regions of low electron density (positive potential).
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| S1-C2 | 1.75 Å | |
| C2-N3 | 1.32 Å | |
| N3-C4 | 1.39 Å | |
| C4-C5 | 1.37 Å | |
| C5-S1 | 1.72 Å | |
| C4-C6 (methylene) | 1.51 Å | |
| C6-N7 (azide) | 1.48 Å | |
| N7-N8 | 1.25 Å | |
| N8-N9 | 1.14 Å | |
| Bond Angles | ||
| C5-S1-C2 | 91.5° | |
| S1-C2-N3 | 115.0° | |
| C2-N3-C4 | 110.5° | |
| N3-C4-C5 | 114.0° | |
| C4-C5-S1 | 109.0° | |
| C5-C4-C6 | 125.0° | |
| C4-C6-N7 | 110.0° | |
| C6-N7-N8 | 114.0° | |
| N7-N8-N9 | 172.0° |
Note: These are representative theoretical values based on DFT calculations for similar structures.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr
For this compound, the HOMO is predicted to be localized primarily on the electron-rich thiazole ring and the α-nitrogen of the azide group, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed across the C=N bond of the thiazole and the azide moiety, suggesting these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Electron-donating capability; localized on thiazole ring and azide. |
| LUMO | -1.20 | Electron-accepting capability; localized on thiazole and azide π-system. |
| Energy Gap (ΔE) | 5.65 | Indicator of chemical reactivity and kinetic stability. |
Note: Values are hypothetical, based on typical DFT results for thiazole derivatives.
DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification. dergipark.org.tr By using methods like Gauge-Independent Atomic Orbital (GIAO), theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental spectra. researchgate.netdoi.org
Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be computed. researchgate.net These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule. For this compound, a very strong characteristic absorption band is predicted for the asymmetric stretching of the azide (-N₃) group, typically appearing around 2100 cm⁻¹. Other key frequencies include C=N and C=C stretching within the thiazole ring and C-H stretching from the isopropyl and methylene (B1212753) groups.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom | Type | Predicted Chemical Shift (ppm) |
| ¹H NMR | ||
| H on C5 of thiazole | 7.15 | |
| CH₂ (azidomethyl) | 4.80 | |
| CH (isopropyl) | 3.25 | |
| CH₃ (isopropyl) | 1.35 | |
| ¹³C NMR | ||
| C2 (thiazole) | 170.0 | |
| C4 (thiazole) | 155.0 | |
| C5 (thiazole) | 115.0 | |
| CH₂ (azidomethyl) | 50.0 | |
| CH (isopropyl) | 34.0 | |
| CH₃ (isopropyl) | 23.0 |
Note: Predicted shifts are relative to TMS and are representative values.
Table 4: Predicted Key IR Frequencies (cm⁻¹)| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aliphatic) | 2970-2870 | Medium-Strong |
| N≡N Asymmetric Stretch (Azide) | 2105 | Very Strong |
| C=N Stretch (Thiazole) | 1580 | Medium |
| C=C Stretch (Thiazole) | 1490 | Medium |
| CH₂ Bend | 1450 | Medium |
| N₃ Symmetric Stretch | 1280 | Weak |
Note: Frequencies are unscaled and represent typical theoretical predictions.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior and conformational flexibility. nih.govmdpi.com For this compound, the key flexible points are the rotatable single bonds connecting the substituents to the thiazole ring.
MD simulations can explore the potential energy surface related to the rotation around the C4-CH₂ and CH₂-N₃ bonds. physchemres.org By simulating the molecule's trajectory over nanoseconds, it is possible to identify the most populated (lowest energy) conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape might change in different environments and how its conformation influences its reactivity and interactions with other molecules. lumenlearning.combiomedres.us
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is invaluable for elucidating reaction mechanisms. For this compound, the azide group is a key reactive handle, known to participate in reactions like [3+2] cycloadditions (Huisgen cycloaddition) with alkynes or alkenes.
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural or electronic features with its chemical reactivity. nih.gov Computational descriptors derived from the studies above serve as the foundation for these relationships. For instance, in a series of related thiazole derivatives, one could correlate the rate of a specific reaction with calculated parameters.
Key descriptors for this compound include:
Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, and partial atomic charges can predict susceptibility to electrophilic or nucleophilic attack. physchemres.org
Steric Descriptors: Molecular volume and surface area can explain how the size and shape of the molecule influence its ability to approach a reaction partner.
Thermodynamic Descriptors: Calculated energies can predict the stability of reactants, intermediates, and products.
By building a quantitative model, these studies can predict the reactivity of new, yet-to-be-synthesized derivatives, guiding experimental efforts toward molecules with desired properties. nih.gov
Applications of 4 Azidomethyl 2 1 Methylethyl Thiazole in Advanced Chemical Research
As a Versatile Building Block in Organic and Medicinal Chemistry
The utility of 4-(azidomethyl)-2-(1-methylethyl)thiazole as a building block stems from the distinct reactivity of its thiazole (B1198619) and azidomethyl components. The thiazole core is a key feature in numerous biologically active compounds, while the azide (B81097) group provides a gateway for a variety of chemical transformations, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". wikipedia.orgnih.gov
The thiazole nucleus is a fundamental component of many approved drugs and natural products, exhibiting a wide range of biological activities. acs.org The synthesis of novel thiazole derivatives is a continuous effort in the pursuit of new therapeutic agents. nih.govorientjchem.org Molecules containing multiple thiazole rings have been shown to possess enhanced therapeutic activities. nih.gov
The azidomethyl group on the thiazole ring of this compound serves as a versatile handle for the construction of more complex heterocyclic systems. Through reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the azide can be efficiently coupled with various alkyne-containing molecules to generate 1,2,3-triazole linkages. wikipedia.orgorganic-chemistry.org This reaction is highly efficient and regioselective, proceeding under mild conditions and tolerating a wide array of functional groups. organic-chemistry.orgsigmaaldrich.com This allows for the straightforward synthesis of novel thiazole-triazole hybrid scaffolds, which are of significant interest in medicinal chemistry due to their potential for diverse biological activities.
For instance, the reaction of this compound with a terminal alkyne-substituted pyrimidine (B1678525) could yield a thiazole-triazole-pyrimidine fused system, a class of compounds with potential applications in cancer therapy. The modular nature of this synthesis allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.
| Reactant A | Reactant B (Example) | Resulting Heterocyclic System (Example) | Potential Application Area |
| This compound | Ethynyl-substituted coumarin | Thiazole-triazole-coumarin conjugate | Anticancer, Antiviral |
| This compound | Alkyne-functionalized quinoline | Thiazole-triazole-quinoline hybrid | Antimalarial, Antibacterial |
| This compound | Propargylated sugar derivative | Glycoconjugated thiazole-triazole | Antibacterial, Imaging |
Combinatorial chemistry has become an indispensable tool in drug discovery, enabling the rapid synthesis of large numbers of compounds for high-throughput screening. nih.govijpsr.com The concept of "click chemistry" has further revolutionized this field by providing highly reliable and versatile reactions for the assembly of molecular building blocks. organic-chemistry.org
This compound is an ideal building block for the modular assembly of diverse chemical libraries. Its azide functionality allows for its incorporation into a variety of molecular scaffolds using the CuAAC reaction. organic-chemistry.org By reacting this thiazole derivative with a collection of different alkynes, a library of compounds with a common thiazole core but varying peripheral functionalities can be readily synthesized. nih.gov This approach facilitates the systematic exploration of chemical space around the thiazole scaffold, which is crucial for identifying lead compounds with desired biological activities.
The generation of these libraries can be performed in a parallel or split-and-pool synthesis format, allowing for the creation of thousands of unique compounds in a short period. nih.gov The robust nature of the click reaction ensures high yields and purities, minimizing the need for extensive purification of the library members. organic-chemistry.org
| Library Synthesis Strategy | Building Block 1 | Building Block 2 (Variable Component) | Resulting Library | Screening Focus |
| Parallel Synthesis | This compound | A diverse set of terminal alkynes | A library of 1,4-disubstituted triazoles with a constant thiazole moiety | Kinase inhibitors, GPCR modulators |
| Split-and-Pool Synthesis | A solid support functionalized with various alkynes | This compound | A one-bead-one-compound library of thiazole-containing peptidomimetics | Protease inhibitors, Protein-protein interaction modulators |
The azide group of this compound makes it a valuable reagent for linker chemistry, particularly in the fields of bioconjugation and materials science. nih.gov Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins or nucleic acids, is a powerful tool for studying biological processes and developing new diagnostics and therapeutics. nih.gov
The CuAAC reaction provides a highly specific and efficient method for attaching the thiazole moiety to alkyne-modified biomolecules. scispace.comnih.gov For example, an alkyne group can be metabolically or chemically incorporated into a protein, and subsequent reaction with this compound would result in the site-specific labeling of that protein with the thiazole-containing tag. This can be used for protein visualization, purification, or to modulate its function.
In materials science, the azide functionality can be used to graft the thiazole derivative onto the surface of polymers or nanoparticles. mdpi.com This can be achieved through cycloaddition reactions with alkyne-functionalized surfaces. researchgate.net The resulting thiazole-functionalized materials may exhibit interesting optical or electronic properties, or could be used as platforms for sensing applications. rsc.orgmdpi.com
In Chemical Biology Research for Molecular Probes and Tools
The unique properties of the thiazole ring and the versatility of the azide group make this compound a valuable scaffold for the design of molecular probes and tools for chemical biology research. These tools are instrumental in elucidating the complex molecular mechanisms that govern biological systems.
Activity-based probes (ABPs) are powerful chemical tools used to profile the activity of enzymes within complex biological systems. beilstein-journals.org A typical ABP consists of a reactive group that covalently modifies the active site of an enzyme, a reporter tag for detection, and a linker.
The thiazole moiety can serve as a recognition element for specific enzyme classes, while the azide group provides a convenient handle for the attachment of a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, via click chemistry. beilstein-journals.org By synthesizing a library of this compound derivatives with different reactive groups, it is possible to develop selective ABPs for various enzyme families. For example, incorporating an electrophilic "warhead" onto the thiazole ring could target the active site of cysteine proteases or serine hydrolases.
The modular nature of this approach allows for the rapid optimization of the probe's properties, including its reactivity, selectivity, and cell permeability.
| ABP Component | Function | Derived from this compound | Example Modification |
| Recognition Element | Binds to the target enzyme class | The 2-(1-methylethyl)thiazole core | Introduction of substituents on the thiazole ring to enhance binding affinity |
| Reactive Group ("Warhead") | Covalently modifies the active site | A functional group attached to the thiazole | An acrylamide (B121943) for targeting cysteine residues |
| Reporter Tag Handle | Allows for attachment of a reporter | The azidomethyl group | Used in a click reaction with an alkyne-containing fluorophore |
Understanding the interactions between small molecules and their protein targets is fundamental to drug discovery. nih.gov Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their target proteins. nih.govnih.gov This method involves a photoreactive group on the ligand that, upon irradiation with UV light, forms a covalent bond with the protein in close proximity to the binding site.
The azide group in this compound can serve as a precursor to a highly reactive nitrene upon photolysis, making it suitable for photoaffinity labeling experiments. nih.gov A ligand of interest can be functionalized with the this compound moiety. Upon binding to its target protein, UV irradiation will trigger the formation of a covalent cross-link. Subsequent proteomic analysis can then identify the protein target and the specific site of interaction.
This approach, combined with the ability to attach an enrichment tag (e.g., biotin) to the probe via the azide group (using a different chemical transformation before the photoactivation step), allows for the selective isolation and identification of the labeled proteins and peptides.
In Materials Science and Polymer Chemistry
In polymer science, click chemistry is a highly valued tool for synthesizing complex and functional macromolecules with precise control over their architecture. researchgate.net The azido (B1232118) group on this compound makes it an ideal building block for creating functional polymers through post-polymerization modification.
In this approach, a base polymer is first synthesized to contain alkyne side chains or end groups. Subsequently, this compound can be grafted onto the polymer backbone via the CuAAC reaction. This method allows for the quantitative introduction of the 2-(1-methylethyl)thiazole functionality along the polymer chain. This process is advantageous because it separates the often-demanding conditions of polymerization from the introduction of sensitive or reactive functional groups.
This strategy can be used to synthesize a variety of polymer architectures, including:
Side-chain functionalized polymers: Attaching the thiazole moiety to the side chains of a linear polymer to modify its properties (e.g., solubility, thermal stability, or optical characteristics).
Block copolymers: Clicking together two different polymer chains, one azide-terminated and one alkyne-terminated, to create well-defined block copolymers.
Graft copolymers: Grafting thiazole-functionalized polymer chains from a main polymer backbone.
The incorporation of this compound into polymers or other materials can create advanced functional materials with specific, tunable properties. itmo.ruwiley-vch.de Both the thiazole ring and the triazole ring formed via the click reaction can impart desirable characteristics.
Thiazole-containing compounds are known to exhibit interesting photophysical properties, including fluorescence. nih.gov By incorporating these moieties into a material, it is possible to create materials with tailored optical properties, such as luminescence or specific absorption/emission spectra. These materials could find applications in sensors, organic light-emitting diodes (OLEDs), or bioimaging agents.
Furthermore, the heterocyclic nature of both thiazoles and triazoles can influence the material's bulk properties, including thermal stability, conductivity, and self-assembly behavior. The ability to precisely place these functional groups within a material using click chemistry allows for a high degree of control over the final properties of the material.
| Functional Moiety | Potential Contribution to Material Properties | Example Application Area |
| Thiazole Ring | Fluorescence, electronic properties, biological activity. nih.govnih.gov | Optical sensors, luminescent polymers, bioactive coatings. |
| Triazole Linkage | Stability, rigidity, coordination sites for metal ions. nih.gov | Thermally stable polymers, metal-organic frameworks (MOFs). |
| Isopropyl Group | Increased solubility in organic solvents, steric influence. | Solution-processable materials. |
As Precursors for Catalytic Ligands
The product of the click reaction between this compound and an alkyne is a 1,2,3-triazole derivative. Both the original thiazole ring and the newly formed triazole ring contain nitrogen and, in the case of thiazole, sulfur atoms, which can act as coordinating atoms for metal ions. nih.govresearchgate.net This makes them attractive candidates for use as ligands in catalysis.
By carefully designing the alkyne partner in the click reaction, it is possible to synthesize a library of thiazole-triazole hybrid ligands. For example, reacting the azide with an alkyne that also contains a phosphine (B1218219) or another coordinating group could result in a multidentate ligand. These ligands can then be complexed with transition metals (e.g., palladium, ruthenium, copper) to form catalysts for a variety of organic reactions, such as cross-coupling reactions, hydrogenations, or cycloadditions. researchgate.net
The modularity of the click chemistry approach is a significant advantage, allowing for the rapid synthesis and screening of a wide variety of ligands to optimize catalyst performance for a specific chemical transformation. The electronic properties of the thiazole and triazole rings can be tuned by changing substituents, which in turn influences the activity and selectivity of the metal catalyst. nih.govresearchgate.net
Future Directions and Perspectives in the Research of 4 Azidomethyl 2 1 Methylethyl Thiazole
Emerging Synthetic Routes for Enhanced Sustainability and Efficiency
The pursuit of greener and more efficient chemical manufacturing is a driving force in modern synthetic chemistry. nih.govresearcher.life Future research on 4-(azidomethyl)-2-(1-methylethyl)thiazole is expected to focus on developing novel synthetic pathways that are not only high-yielding but also environmentally benign.
Conventional synthetic methods often rely on hazardous reagents and generate significant waste. researcher.life In contrast, emerging techniques such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of eco-friendly solvents are anticipated to offer more sustainable alternatives. nih.govresearchgate.net The development of catalytic systems, particularly those based on earth-abundant metals, could also streamline the synthesis, reducing the number of steps and improving atom economy. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control | Optimization of reaction parameters (temperature, pressure, time) for the formation of the thiazole (B1198619) ring and introduction of the azidomethyl group. |
| Ultrasound-Promoted Reactions | Increased reaction rates, improved mass transfer, potential for milder reaction conditions | Investigating the sonochemical effects on the key bond-forming reactions in the synthesis of the target molecule. |
| Green Catalyst-Based Approaches | Use of non-toxic and renewable catalysts, potential for asymmetric synthesis | Development of novel catalysts for the stereoselective synthesis of chiral derivatives of this compound. |
| Mechanochemistry | Solvent-free or low-solvent reactions, reduced waste generation | Exploration of solid-state reactions for the synthesis of the compound, minimizing the environmental impact. |
Exploration of Unconventional Reactivity and Novel Transformations
The azide (B81097) and thiazole functionalities within this compound offer a rich playground for exploring novel chemical transformations. The azide group, in particular, is a versatile precursor for a variety of nitrogen-containing heterocycles through reactions such as cycloadditions and reductions. beilstein-journals.org
Future research will likely delve into the unconventional reactivity of the azidomethyl group, potentially through photoredox catalysis or electrochemistry, to access novel molecular scaffolds. The thiazole ring itself can undergo a range of reactions, including electrophilic substitution and metal-catalyzed cross-coupling, allowing for further functionalization and the creation of diverse molecular libraries. nih.gov
| Reactive Moiety | Potential Transformation | Anticipated Outcome |
| Azidomethyl Group | [3+2] Cycloaddition (Click Chemistry) | Formation of triazole-linked conjugates with diverse functionalities. |
| Azidomethyl Group | Staudinger Reaction | Conversion of the azide to an amine, providing a key intermediate for further derivatization. |
| Thiazole Ring | C-H Functionalization | Direct introduction of new substituents onto the thiazole core without the need for pre-functionalization. |
| Thiazole Ring | Ring-Opening/Rearrangement Reactions | Generation of novel acyclic or alternative heterocyclic structures with unique properties. |
Advancements in Multimodal Characterization Techniques
A comprehensive understanding of the structure, properties, and behavior of this compound relies on the application of advanced characterization techniques. While standard methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are essential for routine analysis, future research will benefit from a multimodal approach. rsc.orgresearchgate.net
The integration of techniques such as X-ray crystallography will provide precise three-dimensional structural information, which is crucial for understanding intermolecular interactions and designing targeted applications. In-situ spectroscopic methods, which allow for the monitoring of reactions in real-time, will offer valuable insights into reaction mechanisms and kinetics.
| Characterization Technique | Information Gained | Impact on Research |
| X-ray Crystallography | Precise bond lengths, bond angles, and crystal packing | Elucidation of solid-state structure and intermolecular forces, guiding the design of crystalline materials. |
| In-situ Spectroscopy (e.g., ReactIR) | Real-time monitoring of reaction progress and intermediate formation | Optimization of reaction conditions and deeper understanding of reaction mechanisms. |
| Advanced Mass Spectrometry (e.g., MS/MS) | Detailed fragmentation patterns and structural elucidation | Unambiguous identification of the compound and its transformation products. |
| UV-vis Spectroscopy | Electronic absorption properties | Understanding the photophysical properties and potential applications in materials science. bohrium.com |
Synergistic Computational-Experimental Design Strategies
The integration of computational chemistry with experimental synthesis and testing has become an indispensable tool in modern chemical research. nih.govresearchgate.net For this compound, synergistic computational-experimental strategies will be pivotal in accelerating the discovery of new applications.
Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding the design of new experiments. bohrium.com Molecular docking and molecular dynamics simulations can be used to explore the potential interactions of the compound with biological targets, identifying promising avenues for drug discovery. This iterative cycle of computational prediction and experimental validation will enable a more rational and efficient exploration of the chemical space around this thiazole derivative.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reaction pathways | Rationalization of experimental observations and prediction of novel reactivity. |
| Molecular Docking | Simulation of binding to biological macromolecules | Identification of potential protein targets for therapeutic intervention. |
| Molecular Dynamics (MD) Simulations | Analysis of conformational changes and intermolecular interactions over time | Understanding the dynamic behavior of the molecule in different environments. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity | Design of new derivatives with enhanced potency and selectivity. |
Expansion into New Interdisciplinary Research Areas
The unique combination of a reactive azide handle and a biologically relevant thiazole scaffold opens up exciting opportunities for this compound in a variety of interdisciplinary fields.
Advanced Functional Materials: The azide group can be utilized for surface modification of materials through "click" chemistry, enabling the development of functionalized polymers, nanoparticles, and surfaces with tailored properties. wiley-vch.deresearchgate.net The thiazole core, with its aromatic nature, may also contribute to the electronic and photophysical properties of new materials.
Targeted Molecular Delivery Systems: In the realm of medicinal chemistry, the thiazole moiety is a well-established pharmacophore found in numerous approved drugs. nih.gov The azidomethyl group of this compound can serve as a versatile linker to attach the molecule to targeting ligands, such as antibodies or peptides, for the development of targeted drug delivery systems. This approach could lead to more effective and less toxic therapeutic agents.
| Research Area | Potential Application | Key Scientific Challenge |
| Advanced Functional Materials | Development of novel sensors, catalysts, and electronic materials | Achieving precise control over the assembly and properties of the resulting materials. |
| Targeted Molecular Delivery Systems | Creation of targeted anticancer agents or imaging probes | Ensuring the stability of the conjugate in biological systems and efficient delivery to the target site. |
| Chemical Biology | Use as a chemical probe to study biological processes | Identifying specific biological targets and elucidating the mechanism of action. |
| Agrochemicals | Development of new pesticides or herbicides | Optimizing the biological activity and minimizing environmental impact. |
Q & A
Q. Basic Research Focus
- 1H/13C-NMR : Assign peaks for azidomethyl (–CH₂N₃) at δ 3.8–4.2 ppm and isopropyl groups (δ 1.2–1.5 ppm) .
- IR Spectroscopy : Confirm azide stretch (~2100 cm⁻¹) and thiazole C–N/C–S vibrations (650–750 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ and fragmentation patterns to validate structure .
- Elemental Analysis : Match calculated vs. experimental C/H/N/S ratios (±0.3%) .
How does the azidomethyl group influence the compound’s reactivity and stability under different conditions?
Q. Advanced Research Focus
- Click Chemistry : The azide group enables Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for bioconjugation .
- Thermal Stability : Azides may decompose exothermically above 100°C; DSC/TGA analysis is recommended .
- Photoreactivity : UV exposure can induce nitrene formation, requiring storage in amber vials .
What computational methods are used to predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., kinases or viral proteases) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) using Gaussian .
What are the common impurities or by-products during synthesis, and how are they controlled?
Q. Basic Research Focus
- Impurities : Unreacted starting materials (e.g., residual hydrazides) or over-alkylated derivatives.
- Control Strategies :
How does structural modification of the thiazole ring affect biological activity?
Q. Advanced Research Focus
- Substituent Effects :
- Case Study : Analogues with fluorophenyl-thiazole moieties showed 3-fold higher IC₅₀ against S. aureus .
What solvents and catalysts are optimal for its synthesis?
Q. Basic Research Focus
- Solvents : Ethanol (for azide reactions), DMSO (high-temperature steps), or acetone (for Suzuki couplings) .
- Catalysts : LiCl for hydrazone formation , Pd(PPh₃)₄ for cross-coupling , and triethylamine for cyclization .
Are there contradictions in reported biological activities of similar thiazole derivatives, and how can they be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
